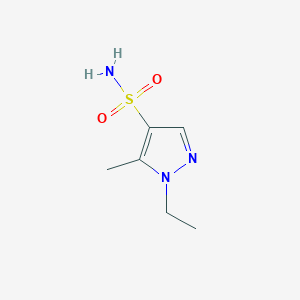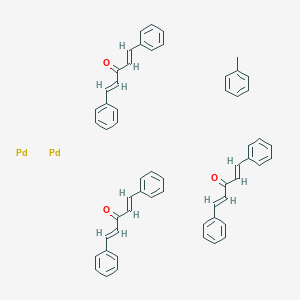
tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium: is an organometallic compound widely used as a catalyst in various organic synthesis reactions. This compound is known for its high reactivity and ability to facilitate numerous palladium-catalyzed transformations, making it a valuable tool in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium typically involves the reaction of palladium salts with dibenzylideneacetone ligands. The process is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is usually performed in solvents like acetone or ethanol at controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium undergoes various types of reactions, including:
Oxidative Addition: The compound facilitates the insertion of palladium into carbon-halogen bonds.
Reductive Elimination: It helps in the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The compound can replace ligands in coordination complexes
Common Reagents and Conditions:
Suzuki Coupling: Uses aryl boronic acids and aryl halides in the presence of a base.
Heck Reaction: Involves alkenes and aryl halides under basic conditions.
Buchwald-Hartwig Amination: Utilizes amines and aryl halides with a base
Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and aryl amines .
Scientific Research Applications
Chemistry:
Catalysis: Widely used in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Synthesis of Complex Molecules: Facilitates the formation of complex organic molecules in pharmaceuticals and materials science
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active compounds and potential drug candidates.
Industry:
Polymer Synthesis: Plays a role in the production of advanced polymers and materials.
Electronic Materials: Used in the synthesis of materials for electronic applications.
Mechanism of Action
The mechanism by which tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium exerts its effects involves the coordination of palladium to the ligands, facilitating oxidative addition and reductive elimination processes. These steps are crucial in forming new bonds and enabling various catalytic cycles. The molecular targets include carbon-halogen bonds and carbon-carbon double bonds, among others .
Comparison with Similar Compounds
- Bis(dibenzylideneacetone)palladium(0)
- Palladium acetate
- Palladium chloride
Uniqueness: Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium is unique due to its high reactivity and versatility in catalyzing a wide range of reactions. Its ability to facilitate both oxidative addition and reductive elimination processes makes it a valuable catalyst in organic synthesis .
Properties
Molecular Formula |
C58H50O3Pd2 |
|---|---|
Molecular Weight |
1007.9 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium;toluene |
InChI |
InChI=1S/3C17H14O.C7H8.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;1-7-5-3-2-4-6-7;;/h3*1-14H;2-6H,1H3;;/b3*13-11+,14-12+;;; |
InChI Key |
QYONOEPROUQDKW-FNEBRGMMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


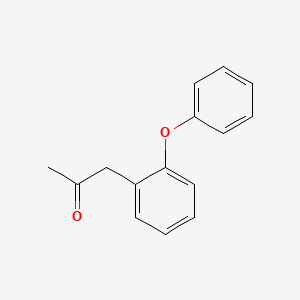
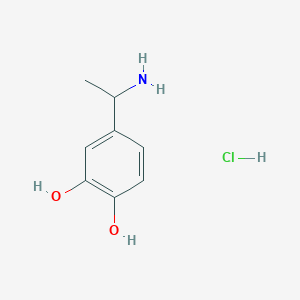
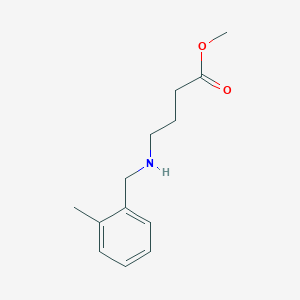
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
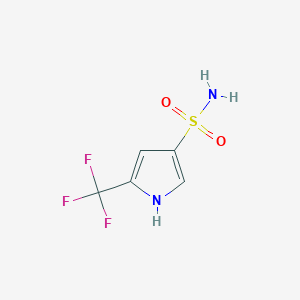
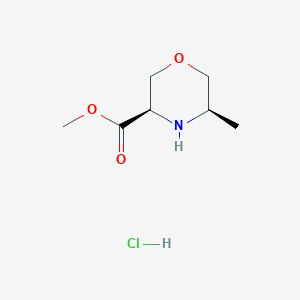
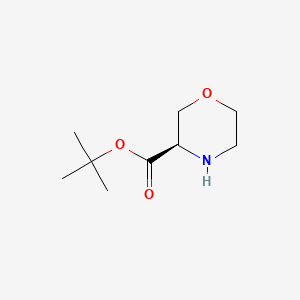
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
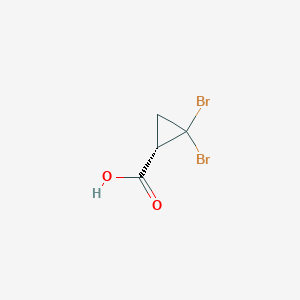
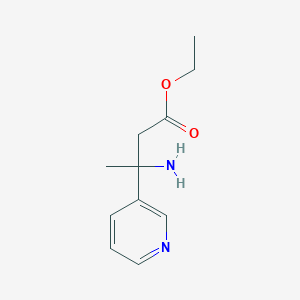
amine hydrochloride](/img/structure/B13518500.png)
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)

